molecular formula C15H22O4 B14463433 Acetic acid;(3-cyclohexyloxyphenyl)methanol CAS No. 67698-57-1

Acetic acid;(3-cyclohexyloxyphenyl)methanol

Cat. No.: B14463433
CAS No.: 67698-57-1
M. Wt: 266.33 g/mol
InChI Key: GIBLJYYJEUDOCR-UHFFFAOYSA-N
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Description

Acetic acid;(3-cyclohexyloxyphenyl)methanol is a chemical compound that combines the properties of acetic acid and (3-cyclohexyloxyphenyl)methanol Acetic acid is a well-known carboxylic acid with a pungent odor and is widely used in various industries (3-cyclohexyloxyphenyl)methanol is an organic compound that features a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3-cyclohexyloxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (3-cyclohexyloxyphenyl)methanol under acidic conditions. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of acetic acid involves the carbonylation of methanol. This process, known as the Monsanto process, involves the reaction of methanol with carbon monoxide in the presence of a rhodium or iridium catalyst. The resulting acetic acid can then be reacted with (3-cyclohexyloxyphenyl)methanol to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3-cyclohexyloxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;(3-cyclohexyloxyphenyl)methanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;(3-cyclohexyloxyphenyl)methanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-cyclohexyloxyphenyl)methanol moiety can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread industrial and household applications.

    (3-cyclohexyloxyphenyl)methanol: An organic compound with a similar structure but lacking the acetic acid component.

Uniqueness

Acetic acid;(3-cyclohexyloxyphenyl)methanol is unique due to its combination of acetic acid and (3-cyclohexyloxyphenyl)methanol, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to its individual components.

Properties

CAS No.

67698-57-1

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

acetic acid;(3-cyclohexyloxyphenyl)methanol

InChI

InChI=1S/C13H18O2.C2H4O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;1-2(3)4/h4-5,8-9,12,14H,1-3,6-7,10H2;1H3,(H,3,4)

InChI Key

GIBLJYYJEUDOCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(CC1)OC2=CC=CC(=C2)CO

Origin of Product

United States

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